1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
CAS No.: 1468889-61-3
Cat. No.: VC3183863
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1468889-61-3 |
|---|---|
| Molecular Formula | C12H15N |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C12H15N/c13-12(5-6-12)11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8,13H2 |
| Standard InChI Key | GQNOWYSAIJRFGC-UHFFFAOYSA-N |
| SMILES | C1CC1(C2CC3=CC=CC=C3C2)N |
| Canonical SMILES | C1CC1(C2CC3=CC=CC=C3C2)N |
Introduction
Structural Characteristics and Properties
Chemical Structure
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine contains two key structural components: a 2,3-dihydro-1H-inden-2-yl group (also known as an indanyl group) connected to a cyclopropan-1-amine moiety. This compound bears significant structural similarity to 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, which differs only in having a linear propan group instead of a cyclopropan ring . The structural backbone features the bicyclic indane system with the amine functional group positioned at the cyclopropane ring.
The molecular structure would likely feature the indane group acting as a lipophilic region while the cyclopropylamine provides a basic center. This combination of structural elements is common in compounds with neurological activity, as seen in related structures such as 2-phenylcyclopropan-1-amine .
Physical and Chemical Properties
Based on structurally similar compounds, 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine would likely possess the following physicochemical properties:
The amine functional group would confer basic properties to the molecule, making it likely to form salts with acids, similar to 2,3-dihydro-1H-inden-1-amine hydrochloride . The cyclopropyl ring introduces ring strain and reactivity that distinguishes it from its linear propyl counterpart.
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Formation of indane-2-carboxaldehyde | Oxidation of 2-indanol | 70-80% |
| 2 | Wittig reaction to form cyclopropyl precursor | Phosphonium ylide, base | 65-75% |
| 3 | Cyclopropanation | Simmons-Smith or related method | 60-70% |
| 4 | Conversion to amine | Reductive amination | 75-85% |
An alternative approach might adapt the hydrogenation method seen with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, which used Lindlar catalyst with pyridine in methanol under hydrogen pressure . This methodology could potentially be modified to introduce the cyclopropyl moiety rather than the allyl group.
The compound's structural similarity to 2-phenylcyclopropan-1-amine (tranylcypromine) is particularly notable. Tranylcypromine is known for its monoamine oxidase (MAO) inhibitory activity, suggesting that 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine might possess similar properties, potentially with modified selectivity or potency profiles .
Research Status and Knowledge Gaps
Current State of Research
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Studies on 2,3-dihydro-1H-inden-1-amine hydrochloride have investigated its use in heterocyclic chemistry, materials science, and as a catalyst
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Research on β-lactam derivatives of 2-aminoindan has demonstrated nanomolar inhibitory activity against human carbonic anhydrase (hCA) and acetylcholinesterase (AChE)
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The closely related 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine has been documented in chemical databases
Key Knowledge Gaps
Significant knowledge gaps remain regarding 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine:
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Validated synthesis protocols specifically for this compound
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Experimental determination of physicochemical properties
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Pharmacological activity profile and structure-activity relationships
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Toxicological assessment and safety profile
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Potential metabolic pathways and pharmacokinetic properties
Comparative Analysis with Related Compounds
Structural Comparison
The table below compares 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine with structurally related compounds:
Functional Comparison
The functional properties of 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine can be predicted by comparing with related compounds:
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The position of the amine group likely affects binding affinity to target proteins
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The cyclopropyl ring introduces additional rigidity compared to the propyl group in 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
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The indanyl group provides greater lipophilicity and conformational restriction compared to the phenyl group in 2-phenylcyclopropan-1-amine
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